O-Diacetyldaurisoline

Description

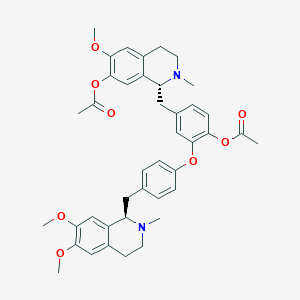

Structure

2D Structure

Properties

IUPAC Name |

[4-[[(1R)-7-acetyloxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H46N2O8/c1-25(44)49-36-13-10-28(19-35-33-24-41(50-26(2)45)38(47-6)22-30(33)15-17-43(35)4)20-40(36)51-31-11-8-27(9-12-31)18-34-32-23-39(48-7)37(46-5)21-29(32)14-16-42(34)3/h8-13,20-24,34-35H,14-19H2,1-7H3/t34-,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWNDEKOMWWXMH-VSJLXWSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2C)OC)OC(=O)C)OC4=CC=C(C=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=C(C=C(C=C1)C[C@@H]2C3=CC(=C(C=C3CCN2C)OC)OC(=O)C)OC4=CC=C(C=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H46N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30927554 | |

| Record name | 1-{[4-(Acetyloxy)-3-{4-[(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenoxy}phenyl]methyl}-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

694.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132139-17-4 | |

| Record name | O,O-Bisacetyldaurisoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132139174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{[4-(Acetyloxy)-3-{4-[(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenoxy}phenyl]methyl}-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation and Advanced Analytical Characterization Methodologies for O Diacetyldaurisoline

Chromatographic Separation Techniques for O-Diacetyldaurisoline Enrichment

Chromatographic techniques are fundamental for the isolation and purification of this compound from complex botanical mixtures. These methods separate compounds based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of bisbenzylisoquinoline alkaloids like this compound. acmec.com.cnbvsalud.orgafsbio.comtorontech.com Its high resolution and sensitivity make it ideal for analyzing complex extracts. torontech.com

Typically, reversed-phase HPLC is employed, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. frontiersin.orgnih.gov Gradient elution, where the composition of the mobile phase is changed over time, is often necessary to achieve optimal separation of the various alkaloids present in a plant extract. nih.gov For instance, a gradient system of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 8.0) has been successfully used for the analysis of several bisbenzylisoquinoline alkaloids. nih.gov The use of basified mobile phases, such as water and methanol (B129727) adjusted to pH 8.0 with ammonium (B1175870) hydroxide, has also been reported for the preparative HPLC separation of these alkaloids. frontiersin.org

Detection is commonly performed using a UV detector, as the aromatic rings in the structure of this compound absorb UV light. frontiersin.orgnih.gov The purity of the isolated compound is often assessed using analytical HPLC, with standards showing a purity of ≥98%. acmec.com.cnafsbio.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., Luna C-18, PREP-ODS C-18) | frontiersin.orgnih.gov |

| Mobile Phase | Gradient of acetonitrile and phosphate buffer (pH 8.0) or basified water/methanol | frontiersin.orgnih.gov |

| Flow Rate | Analytical: ~0.8-1.2 mL/min; Preparative: ~12 mL/min | frontiersin.orgmdpi.com |

| Detection | UV at ~278 nm or 360 nm | frontiersin.orgepa.gov |

Gas Chromatography (GC) Applications in Alkaloid Analysis

Gas Chromatography (GC) is another powerful separation technique, though its application to large, non-volatile molecules like bisbenzylisoquinoline alkaloids can be challenging without derivatization. GC separates compounds based on their boiling points and interaction with the stationary phase. For alkaloid analysis, GC is often coupled with Mass Spectrometry (GC-MS), which aids in the identification of the separated components based on their mass-to-charge ratio and fragmentation patterns. researchgate.net

While direct GC analysis of this compound is not common due to its low volatility, GC-MS has been instrumental in the identification and quantification of other isoquinoline (B145761) alkaloids, such as protopine, in plant extracts. researchgate.net This suggests that with appropriate derivatization to increase volatility, GC-based methods could potentially be developed for this compound.

Advanced Extraction Protocols from Botanical Matrices

The efficient extraction of this compound from its natural source, typically plants of the Menispermaceae family, is a critical first step. nih.gov Traditional methods like maceration, percolation, and Soxhlet extraction are often being replaced by more advanced and efficient techniques. scispace.comresearchgate.netnih.gov

Modern extraction methods aim to increase yield, reduce the use of organic solvents, and shorten extraction times. acs.orgacs.org These include:

Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency. scispace.comacs.org

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process. acs.orgacs.org

Supercritical Fluid Extraction (SFE): Utilizes a supercritical fluid, often carbon dioxide, as the extraction solvent. This technique is known for its selectivity and for leaving no solvent residue. researchgate.netacs.org

Pressurized Liquid Extraction (PLE): Uses solvents at elevated temperatures and pressures to increase extraction efficiency. scispace.com

For alkaloids, extraction is often carried out using polar solvents under acidic conditions or non-polar organic solvents under alkaline conditions. scispace.com Subsequent clean-up steps, such as liquid-liquid extraction or solid-phase extraction (SPE), are typically required to remove interfering substances before chromatographic analysis. nih.govscispace.com

Spectroscopic Techniques for this compound Structural Elucidation

Once a purified sample of this compound is obtained, spectroscopic techniques are employed to determine its precise chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkages

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. measurlabs.comirisotope.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for assigning the complex structure of bisbenzylisoquinoline alkaloids. nih.govtandfonline.combenthamopenarchives.com

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. savemyexams.com Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS). savemyexams.commdpi.com

¹³C NMR (Carbon-13 NMR): Reveals the number of non-equivalent carbon atoms in the molecule and their chemical environment (e.g., aliphatic, aromatic, carbonyl). irisotope.commdpi.com The chemical shifts for ¹³C are observed over a much wider range than for ¹H, often resulting in a distinct peak for each carbon atom. irisotope.com

2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms. nih.govnih.govhmdb.ca

COSY shows correlations between protons that are coupled to each other, typically on adjacent carbons.

HSQC correlates protons directly to the carbons they are attached to. hmdb.ca

HMBC reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is vital for piecing together the molecular structure, including the linkages between the two benzylisoquinoline units. nih.govnih.gov

| Technique | Information Provided | Reference |

|---|---|---|

| ¹H NMR | Proton chemical shifts, multiplicities, and coupling constants (J) | savemyexams.comacs.org |

| ¹³C NMR | Carbon chemical shifts and types (CH₃, CH₂, CH, C) | irisotope.comacs.org |

| COSY | ¹H-¹H correlations (connectivity) | nih.govbenthamopenarchives.com |

| HSQC/HMQC | Direct ¹H-¹³C correlations | nih.govnih.gov |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | nih.govnih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org It is used to determine the molecular weight of a compound with high accuracy and to gain structural information through the analysis of fragmentation patterns. creative-proteomics.comarizona.edu

Molecular Weight Determination: Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are "soft" ionization methods that allow for the determination of the molecular weight of intact molecules. wikipedia.orgnih.gov High-resolution mass spectrometry (HRMS), often coupled with a time-of-flight (TOF) analyzer, can provide highly accurate mass measurements, which helps in determining the elemental composition of the molecule. researchgate.netlcms.cz

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to fragment a selected precursor ion and analyze the resulting product ions. lcms.czuab.edu The fragmentation pattern is often characteristic of a particular class of compounds and can provide valuable structural information. researchgate.netresearchgate.net For bisbenzylisoquinoline alkaloids, a common fragmentation pathway involves the cleavage of the bonds linking the two isoquinoline units. sci-hub.se ESI-MS/MS analysis is frequently used for the structural characterization of these alkaloids. acs.org

| Technique | Information Provided | Reference |

|---|---|---|

| ESI-MS | Molecular weight determination (as [M+H]⁺ or [M-H]⁻) | creative-proteomics.comelementlabsolutions.com |

| HRMS (e.g., TOF) | Accurate mass measurement for molecular formula determination | researchgate.netlcms.cz |

| MS/MS (Tandem MS) | Structural information from fragmentation patterns | uab.edusci-hub.se |

Circular Dichroism (CD) for Chiral Structure and Interaction Studies

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules like this compound. acs.org It measures the differential absorption of left- and right-circularly polarized light, providing information about the molecule's three-dimensional structure and conformation in solution. mdpi.com

Research has shown that this compound and related alkaloids can interact with and stabilize G-quadruplex DNA structures, which are implicated in tumorigenesis. nih.govresearchgate.net CD spectroscopy is a primary tool for investigating these interactions. mdpi.comnih.gov When a small molecule like this compound binds to a macromolecule such as DNA, changes in the CD spectrum of either molecule can be observed. researchgate.net For example, the binding can induce a conformational change in the G-quadruplex DNA, leading to a distinct change in its characteristic CD signal. This provides evidence of the interaction and can be used to study its nature, such as whether it involves intercalation or groove binding. researchgate.net Furthermore, CD melting experiments, which monitor spectral changes with increasing temperature, can be used to assess the thermal stabilization of the G-quadruplex structure upon ligand binding. nih.gov

Method Validation Frameworks for this compound Analytical Quantification

The validation of an analytical method ensures its reliability, consistency, and accuracy for its intended purpose, which in this case is the quantitative determination of this compound. wjarr.comparticle.dk The framework for validation is typically based on the International Council for Harmonisation (ICH) guidelines, which outline the key parameters that must be evaluated. ich.orgresearchgate.net

Linearity and Sensitivity Assessment

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range. actascientific.com For the quantification of this compound by HPLC, this is established by preparing a series of standard solutions at a minimum of five different concentrations and analyzing them. ich.org A calibration curve is generated by plotting the peak area against the concentration, and the linearity is confirmed if the correlation coefficient (r²) is typically ≥0.999. mdpi.combvsalud.org

Sensitivity is determined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of this compound that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. particle.dk These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). researchgate.net

Table 1: Illustrative Linearity and Sensitivity Data for this compound Quantification by HPLC

Parameter Value Linearity Range 1 - 100 µg/mL Regression Equation y = 45720x + 1580 Correlation Coefficient (r²) 0.9995 Limit of Detection (LOD) 0.2 µg/mL Limit of Quantitation (LOQ) 0.8 µg/mL Accuracy and Precision Evaluation

Accuracy refers to the closeness of the measured value to the true value. It is typically assessed through recovery studies by spiking a blank matrix with a known amount of this compound at different concentration levels (e.g., low, medium, and high). wjarr.com The percentage recovery is then calculated. Acceptance criteria for accuracy in pharmaceutical assays are often in the range of 98-102% for drug products. researchgate.netnpra.gov.my

Precision measures the degree of scatter between a series of measurements from the same sample. It is evaluated at two levels:

Repeatability (Intra-day precision): Assesses precision over a short interval with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Assesses variations within the same laboratory, but on different days, with different analysts, or on different equipment.

Precision is expressed as the Relative Standard Deviation (%RSD). For pharmaceutical assays, the acceptance criterion for precision is typically an RSD of ≤2%. wjarr.comresearchgate.net

Table 2: Illustrative Accuracy and Precision Data for this compound Quantification

QC Level Concentration Added (µg/mL) Concentration Found (µg/mL, Mean) Accuracy (% Recovery) Precision (% RSD, n=6) Low 5.0 4.95 99.0% 1.8% Medium 50.0 50.45 100.9% 1.2% High 90.0 89.37 99.3% 1.5% Table of Mentioned Compounds

Compound Name This compound Daurisoline (B208671) Acetonitrile Formic Acid

Biosynthesis and Phytochemical Context of O Diacetyldaurisoline

Botanical Sourcing and Chemotaxonomic Considerations in Papaveraceae

O-Diacetyldaurisoline, along with its parent compound daurisoline (B208671), has been identified within plants belonging to the tribe Chelidonieae, a subdivision of the poppy family, Papaveraceae. researchgate.net This family is renowned for its production of a wide array of benzylisoquinoline alkaloids (BIAs), including well-known compounds such as morphine and sanguinarine (B192314). oup.com The presence of specific types of alkaloids, like the bisbenzylisoquinoline structure of this compound, serves as a chemotaxonomic marker, helping to classify plants and understand their phylogenetic relationships based on their chemical constituents. researchgate.net

The distribution of BIAs is a significant characteristic of the order Ranunculales, which includes the Papaveraceae, Ranunculaceae, and Berberidaceae families. frontiersin.orgmdpi.com Within Papaveraceae, the structural diversity of alkaloids is vast. While some species, like the opium poppy (Papaver somniferum), are known for producing morphinan (B1239233) alkaloids, others specialize in different structural classes. oup.com The occurrence of bisbenzylisoquinoline alkaloids such as daurisoline and its derivatives in the Chelidonieae tribe highlights a specific branch of alkaloid metabolism that is prominent in this lineage, distinguishing it from other groups within Papaveraceae. researchgate.net This chemical distinction is a valuable tool for botanical classification and suggests a shared evolutionary history of the underlying biosynthetic machinery among these plants.

Proposed Biosynthetic Pathways of Isoquinoline (B145761) Alkaloids Leading to this compound

The biosynthesis of this compound is a multi-step process that begins with the common pathway for all benzylisoquinoline alkaloids. The journey starts from the amino acid L-tyrosine. kegg.jp This precursor is converted through a series of enzymatic reactions into two key building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). nih.govbiocyclopedia.com The condensation of these two molecules marks the first committed step in BIA biosynthesis, forming the central intermediate (S)-norcoclaurine. nih.gov

From (S)-norcoclaurine, the pathway proceeds through several methylation and hydroxylation steps to yield (S)-N-methylcoclaurine. Unlike pathways leading to morphine or sanguinarine which utilize the branch-point intermediate (S)-reticuline, bisbenzylisoquinoline alkaloids like daurisoline are formed via the oxidative coupling of two (S)-N-methylcoclaurine units. thieme-connect.comthieme-connect.com This crucial C-O phenol (B47542) coupling reaction is catalyzed by specific cytochrome P450 enzymes. thieme-connect.com This dimerization forms the characteristic bisbenzylisoquinoline core of daurisoline. The final proposed step in the formation of this compound is the acetylation of the two hydroxyl groups on the daurisoline molecule, a reaction likely carried out by acetyltransferase enzymes.

Enzymatic Steps and Intermediate Identification

The biosynthetic route to this compound is dependent on a cascade of specific enzymes that catalyze each transformation. While the enzymes for the final acetylation step are not yet fully characterized, the upstream pathway leading to the daurisoline core is better understood. biocyclopedia.comthieme-connect.comnih.gov

The key enzymatic steps include:

Tyrosine/Dopa Decarboxylase (TYDC): Converts L-tyrosine and L-DOPA into their corresponding amines, tyramine (B21549) and dopamine, respectively. biocyclopedia.com

Norcoclaurine Synthase (NCS): Catalyzes the pivotal condensation of dopamine and 4-HPAA to form (S)-norcoclaurine, the foundational scaffold of isoquinoline alkaloids. nih.govthieme-connect.com

O-Methyltransferases (OMTs) and N-Methyltransferases (NMTs): A series of these enzymes, including Norcoclaurine 6-O-methyltransferase (6OMT) and Coclaurine N-methyltransferase (CNMT), add methyl groups to the developing alkaloid structure to produce (S)-N-methylcoclaurine. biocyclopedia.comresearchgate.net

Cytochrome P450 Monooxygenases (CYPs): Enzymes from the CYP80 family are critical for the formation of bisbenzylisoquinoline alkaloids. Specifically, CYP80A enzymes have been shown to catalyze the oxidative coupling of (S)-N-methylcoclaurine to form the ether bridge characteristic of the daurisoline backbone. thieme-connect.comthieme-connect.com

The pathway progresses through several stable intermediates which have been identified in BIA-producing plants.

Table 1: Key Enzymes and Intermediates in the Proposed Biosynthesis of Daurisoline

| Category | Name | Function/Description |

|---|---|---|

| Precursor | L-Tyrosine | Starting amino acid for the pathway. |

| Intermediate | Dopamine | Key building block derived from L-tyrosine. nih.gov |

| Intermediate | 4-hydroxyphenylacetaldehyde (4-HPAA) | Second key building block derived from L-tyrosine. nih.gov |

| Intermediate | (S)-Norcoclaurine | First committed intermediate of the BIA pathway. nih.gov |

| Intermediate | (S)-Coclaurine | Intermediate formed after the first methylation step. |

| Intermediate | (S)-N-methylcoclaurine | Precursor for the dimerization reaction, formed by N-methylation. thieme-connect.com |

| Intermediate | Daurisoline | The bisbenzylisoquinoline core structure formed by oxidative coupling. researchgate.net |

| Enzyme | Tyrosine/Dopa Decarboxylase (TYDC) | Catalyzes the initial decarboxylation of tyrosine/DOPA. biocyclopedia.com |

| Enzyme | Norcoclaurine Synthase (NCS) | Catalyzes the condensation to form (S)-norcoclaurine. thieme-connect.com |

| Enzyme | Norcoclaurine 6-O-methyltransferase (6OMT) | Adds a methyl group to (S)-norcoclaurine. biocyclopedia.com |

| Enzyme | Coclaurine N-methyltransferase (CNMT) | Adds a methyl group to the amine of (S)-coclaurine. biocyclopedia.com |

| Enzyme | Cytochrome P450 (CYP80A family) | Catalyzes the critical C-O phenol coupling of two (S)-N-methylcoclaurine units. thieme-connect.com |

Genomic and Transcriptomic Approaches to Pathway Elucidation

Modern 'omics' technologies have revolutionized the discovery of genes involved in plant secondary metabolism. frontiersin.org The elucidation of the this compound pathway relies heavily on genomic and transcriptomic approaches. mdpi.com By sequencing the complete set of RNA transcripts (the transcriptome) from an alkaloid-producing plant, scientists can create a snapshot of all the genes being actively expressed at a given time. thieme-connect.comthieme-connect.com

A powerful strategy is comparative transcriptome analysis, where researchers compare the gene expression profiles of different tissues, such as roots and leaves. thieme-connect.com If a particular alkaloid accumulates in the roots but not the leaves, the genes responsible for its biosynthesis are expected to be more highly expressed in the roots. thieme-connect.com By identifying these differentially expressed genes and comparing their sequences to those of known alkaloid biosynthetic genes from other species, researchers can identify strong candidates for each enzymatic step in the pathway. thieme-connect.comthieme-connect.com This method has been successfully used to find genes for NCS, various methyltransferases, and crucial cytochrome P450s in several medicinal plants. thieme-connect.comfrontiersin.org Furthermore, combining transcriptomic data with metabolomic analysis (the study of all metabolites) allows for a more robust correlation between gene expression and the production of specific alkaloids, strengthening the evidence for gene function. mdpi.com

Evolutionary Aspects of Plant Alkaloid Biosynthesis Relevant to this compound

The vast diversity of benzylisoquinoline alkaloids found in the Papaveraceae family is the product of a long evolutionary history involving gene duplication, rearrangement, and neofunctionalization. frontiersin.org The genome of the opium poppy, for instance, reveals that many genes for the morphine biosynthetic pathway are not randomly scattered but are organized into clusters on a specific chromosome. frontiersin.org This clustering is believed to facilitate the co-regulation and inheritance of the entire pathway, ensuring the efficient production of these complex defensive compounds.

The evolution of new alkaloid structures, such as the bisbenzylisoquinoline skeleton of daurisoline, likely arose from the duplication of ancestral biosynthetic genes. Once duplicated, one copy of the gene is free to mutate and potentially acquire a new function (neofunctionalization) without compromising the original pathway. For example, the CYP80 enzymes that catalyze the specific C-O coupling to form daurisoline likely evolved from other cytochrome P450s involved in different types of reactions within the ancestral BIA pathway. mdpi.comthieme-connect.com This evolutionary tinkering—duplicating genes and modifying their functions—has allowed plants in the Papaveraceae family and related groups to explore a vast chemical space, leading to the thousands of different alkaloid structures known today. oup.comfrontiersin.org

Synthetic Methodologies for O Diacetyldaurisoline and Its Chemical Analogs

Total Synthesis Strategies for O-Diacetyldaurisoline

The total synthesis of this compound is intrinsically linked to the synthesis of its parent compound, daurisoline (B208671). A total synthesis for the antipode of daurisoline has been described, which provides a foundational blueprint. The final step to obtain this compound would be a straightforward acetylation of the two phenolic hydroxyl groups on the daurisoline core.

The core structure of daurisoline is a bisbenzylisoquinoline alkaloid (bisBIA), meaning it is composed of two benzylisoquinoline units linked by a diaryl ether bond. Synthetic strategies, therefore, focus on the efficient construction of these two key components: the tetrahydroisoquinoline (THIQ) moieties and the diaryl ether linkage. uni-muenchen.de

Key reactions in the synthesis of the bisBIA scaffold include:

Bischler-Napieralski or Pictet-Spengler reactions: These are cornerstone methods for constructing the tetrahydroisoquinoline rings. uni-muenchen.debeilstein-journals.org The Pictet-Spengler reaction, a condensation of a β-arylethylamine with an aldehyde or its equivalent followed by cyclization, is particularly common. uni-muenchen.debeilstein-journals.org

Ullmann Condensation: The formation of the crucial diaryl ether bond connecting the two benzylisoquinoline units is typically achieved via a copper-catalyzed Ullmann coupling between an aryl halide and a phenol (B47542). uni-muenchen.deacs.org

The first total synthesis of related bisBIAs, such as tetrandrine (B1684364), was accomplished by Inubushi and co-workers and involved more than 20 steps, highlighting the complexity of these targets. uni-muenchen.de This lengthy synthesis utilized two Ullmann couplings and two Bischler-Napieralski reactions to assemble the macrocyclic structure. uni-muenchen.de

Development of Novel Synthetic Routes for this compound Derivatives

The development of novel synthetic routes for derivatives of this compound is driven by the need to explore structure-activity relationships for various therapeutic targets. These routes often build upon the foundational total synthesis strategies but incorporate modifications to allow for greater molecular diversity. A modular approach is often favored, where different building blocks can be combined to generate a range of analogs. rsc.org

For instance, novel synthetic analogs of the related bisBIA tetrandrine have been created using a modular approach that allows for the introduction of various substituted or unsubstituted aromatic residues. uni-muenchen.dersc.org This is achieved by preparing different substituted benzylisoquinoline precursors that are then coupled to form the final bisBIA structure. This same principle can be applied to generate a wide array of daurisoline derivatives, which can then be acetylated to the corresponding this compound analogs.

Stereoselective Synthesis Methodologies

Controlling the stereochemistry at the two chiral centers (C-1 and C-1') of the bisbenzylisoquinoline core is a critical aspect of the synthesis. Modern synthetic methods prioritize stereoselectivity to produce single enantiomers, which is crucial for pharmacological applications.

One effective strategy involves an enantioselective approach based on a Bischler-Napieralski cyclization followed by a Noyori asymmetric transfer hydrogenation to establish the stereochemistry of the tetrahydroisoquinoline core. acs.org Another powerful method is the use of the Pictet-Spengler reaction. While classical Pictet-Spengler reactions often require harsh conditions, modern variants, including N-acyl-Pictet-Spengler reactions, can proceed under milder conditions. uni-muenchen.debeilstein-journals.org Furthermore, the development of asymmetric Pictet-Spengler reactions, utilizing chiral catalysts, allows for the direct formation of enantioenriched tetrahydroisoquinolines, which are key intermediates for the synthesis of this compound. acs.org

| Method | Description | Advantage |

| Noyori Asymmetric Transfer Hydrogenation | Following a Bischler-Napieralski reaction, this step reduces the resulting imine to a chiral amine with high enantioselectivity using a chiral ruthenium catalyst. | Produces high enantiomeric excess for the tetrahydroisoquinoline core. acs.org |

| Asymmetric Pictet-Spengler Reaction | Utilizes a chiral catalyst to directly guide the cyclization of a β-arylethylamine and an aldehyde to form an enantioenriched tetrahydroisoquinoline. | Overcomes limitations of substrate scope seen in enzymatic methods and provides high stereoselectivity. acs.org |

| Enzymatic Pictet-Spengler Reaction | Employs a Pictet-Spenglerase enzyme, like Norcoclaurine Synthase (NCS), to catalyze the key bond formation with high stereospecificity. nih.govbbk.ac.uk | Biomimetic, operates under mild conditions, and yields products with high enantiomeric purity. bbk.ac.ukbohrium.com |

Convergent and Linear Synthetic Approaches

The synthesis of complex molecules like this compound can be approached through two primary strategies: linear and convergent synthesis.

Chemoenzymatic Synthesis for this compound and Related Alkaloids

Chemoenzymatic synthesis combines the advantages of traditional chemical reactions with the high selectivity and efficiency of biological catalysts (enzymes). This approach is increasingly being applied to the synthesis of complex alkaloids, offering milder reaction conditions and exceptional stereocontrol. nih.gov

A powerful chemoenzymatic strategy for bisbenzylisoquinoline alkaloids involves using a Pictet-Spenglerase, such as Norcoclaurine Synthase (NCS), to perform the key stereoselective condensation that forms the tetrahydroisoquinoline core. nih.govbbk.ac.ukbohrium.com Researchers have successfully accomplished the gram-scale synthesis of various enantiopure benzylisoquinoline monomers using an enzymatic stereoselective Pictet-Spengler reaction. nih.govbohrium.com These enzymatically produced chiral building blocks are then used in subsequent chemical steps, such as methylation and Ullmann coupling, to complete the synthesis of the final alkaloid. nih.govbohrium.comthieme-connect.com This combination of enzymatic and chemical steps allows for the concise and modular synthesis of numerous bisBIAs in just 5-7 steps. bohrium.com

This approach highlights the potential for creating diverse alkaloids by "mixing and matching" different enzymes and chemical reagents in cascade reactions. ucl.ac.uk

Combinatorial Chemistry Approaches for this compound Analog Libraries

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. routledge.com This method is invaluable in drug discovery for generating a wide range of analogs to screen for biological activity. scielo.br

The generation of an this compound analog library can be achieved using diversity-oriented synthesis strategies. mskcc.org A common approach is solid-phase synthesis, where a common molecular scaffold is attached to a polymer resin. This resin-bound scaffold is then subjected to a series of reactions with a diverse set of building blocks in a parallel or "split-and-pool" fashion.

Molecular Interactions and Biological Activities of O Diacetyldaurisoline

Interaction with Nucleic Acid Structures

O-Diacetyldaurisoline exhibits a noteworthy ability to interact with non-canonical secondary structures of nucleic acids, particularly G-quadruplexes. These interactions are pivotal to its observed biological effects.

G-Quadruplex (G4) DNA Binding and Stabilization by this compound

G-quadruplexes (G4s) are four-stranded DNA structures formed in guanine-rich sequences. wikipedia.org These structures are prevalent in functionally significant regions of the human genome, including telomeres and the promoter regions of oncogenes. wikipedia.orgnih.gov Ligands that can bind to and stabilize G4 structures are considered potential therapeutic agents because they can interfere with tumor cell proliferation. nih.govresearchgate.net

This compound is among a series of natural alkaloids that have been investigated for their ability to interact with and stabilize G-quadruplexes. nih.govresearchgate.net Research indicates that this compound shows a stabilization ability towards G4 structures. nih.govresearchgate.net

Telomeres, the protective caps (B75204) at the ends of chromosomes, contain guanine-rich sequences that can fold into G-quadruplex structures. wikipedia.orgnih.gov The formation and stabilization of these G4 structures can inhibit the activity of telomerase, an enzyme active in the majority of human tumors and crucial for their immortalization. nih.gov Studies have shown that this compound interacts with G4 structures formed by telomeric DNA sequences. nih.govresearchgate.net This interaction contributes to the stabilization of the telomeric G4, which is a key mechanism for potential anticancer activity. nih.gov

The promoter region of the c-MYC oncogene, which is frequently overexpressed in various cancers, contains a guanine-rich sequence that can form a parallel-stranded G-quadruplex. nih.govresearchgate.net The formation of this G4 structure can suppress the transcription of the c-MYC gene. nih.gov this compound has been shown to interact with the G-quadruplex formed by the c-MYC promoter sequence (c-myc22). nih.govresearchgate.net By stabilizing this G4 structure, this compound can potentially downregulate the expression of the c-MYC oncogene, thereby inhibiting cellular proliferation. nih.gov

| G4 Target | Interaction Effect | Potential Outcome |

|---|---|---|

| Telomeric DNA G4 | Stabilization | Inhibition of telomerase activity |

| c-MYC Promoter G4 | Stabilization | Suppression of c-MYC transcription |

While some natural alkaloids like sanguinarine (B192314) and palmatine (B190311) can actively induce the formation of G-quadruplexes, the primary reported activity of this compound and its related compounds is the stabilization of pre-existing G4 structures. nih.govresearchgate.net Studies indicate that this compound possesses a notable ability to stabilize G4s formed by both telomeric and c-MYC sequences. nih.gov

c-MYC Oncogene Promoter G4 Interactions

Interactions with Other Non-Canonical DNA/RNA Structures (e.g., i-motifs)

Besides G-quadruplexes, another type of non-canonical DNA structure is the i-motif, which is formed in cytosine-rich sequences. news-medical.netrsc.org These structures are four-stranded and are held together by intercalated C-C+ base pairs. news-medical.net I-motifs are often found in telomeres and promoter regions of oncogenes, sometimes in sequences complementary to G-quadruplex forming regions. rsc.orgbiorxiv.org There is evidence of an interplay between the formation of G-quadruplexes and i-motifs. biorxiv.org While the direct interaction of this compound with i-motifs is not extensively detailed in the provided search results, its established interaction with G-quadruplexes suggests a potential indirect influence on i-motif formation due to the structural relationship between these two non-canonical forms.

Modulation of DNA-Related Cellular Processes (e.g., cell cycle progression)

The interaction of this compound with G-quadruplexes has significant implications for cellular processes that are intrinsically linked to DNA structure and function. The cell cycle, a series of events leading to cell division and duplication, is a primary target. nih.gov

The stabilization of G-quadruplexes in the promoter regions of oncogenes like c-MYC can lead to the downregulation of their expression. nih.govmdpi.com Since c-MYC is a key regulator of cell proliferation, its suppression can lead to an arrest in the cell cycle. nih.gov While the direct effect of this compound on the cell cycle is not explicitly stated, related compounds that stabilize G4s have been shown to act as cell cycle blockers. nih.govresearchgate.net For example, sanguinarine and palmatine, which also interact with G4s, have been identified as G1 phase cell cycle blockers. nih.govbnu.edu.cn This suggests that by stabilizing G4 structures, this compound could similarly modulate cell cycle progression, potentially halting cells in a specific phase and preventing their proliferation.

| Cellular Process | Mechanism of Modulation by this compound | Potential Consequence |

|---|---|---|

| Cell Cycle Progression | Stabilization of c-MYC promoter G4, leading to transcriptional repression. | Arrest of the cell cycle, likely in the G1 phase. |

| Gene Transcription | Binding to G4s in promoter regions of oncogenes. | Downregulation of oncogene expression. |

General Pharmacological Activities of Chelidonieae Alkaloids in Preclinical Models

Alkaloids derived from plants of the Chelidonieae tribe, belonging to the Papaveraceae family, are a significant subject of phytochemical and biological research. researchgate.net These plants have been utilized for centuries in traditional medicine, particularly in Traditional Chinese Medicine. researchgate.net Modern scientific investigations have identified a wide array of bioactive compounds within these species, with isoquinoline (B145761) alkaloids being the most prominent. nih.gov Among the diverse pharmacological effects exhibited by these compounds, the most remarkable and extensively studied is their anticancer activity. researchgate.net Preclinical studies on extracts and isolated compounds from the Chelidonieae tribe have consistently demonstrated their potential in cancer therapy. researchgate.netnih.gov

The primary bioactive constituents responsible for these effects are isoquinoline alkaloids, which are categorized into types such as benzophenanthridine, protoberberine, and protopine. nih.govmdpi.com Compounds like chelidonine (B1668607), sanguinarine, chelerythrine, and berberine (B55584) are among the most well-researched alkaloids from this tribe, showing significant anti-tumor properties. nih.govresearchgate.net These natural products exert their effects through a variety of cellular mechanisms, making them promising candidates for the development of new anticancer agents. mdpi.comannalsofrscb.ro The focus of ongoing research includes elucidating their detailed mechanisms of action and exploring their structure-activity relationships to identify even more potent and selective anticancer compounds. researchgate.net

Anticancer Activities and Associated Cellular Mechanisms

The anticancer properties of Chelidonieae alkaloids and related isoquinoline compounds like daurisoline (B208671) are multifaceted, involving the modulation of numerous cellular pathways critical to cancer cell survival and proliferation. Research has shown that these alkaloids can induce cell death, inhibit tumor growth, and prevent metastasis through various mechanisms. mdpi.comresearchgate.net this compound, a derivative of the bis-benzylisoquinoline alkaloid daurisoline, has been noted for its anticancer activity in preclinical research. researchgate.net The parent compound, daurisoline, has been studied more extensively, providing insight into the potential mechanisms of its derivatives.

Apoptosis and Autophagy Induction: A primary mechanism by which these alkaloids exert their anticancer effects is the induction of apoptosis (programmed cell death). Sanguinarine, for example, has been shown to induce a dose-dependent increase in apoptosis in human colon cancer cells. researchgate.net Similarly, chelidonine is recognized as a potent pro-apoptotic agent against various cancer cell types. mdpi.com The alkaloids from Chelidonium majus are known to exert their anti-tumor effects by promoting apoptosis and activating mitochondrial apoptotic pathways. nih.gov

Furthermore, some of these compounds interfere with autophagy, a cellular degradation process that can either suppress or promote tumor survival depending on the context. Daurisoline has been identified as an autophagy inhibitor in hepatocellular carcinoma (HCC) cells. researchgate.net It was found to disturb the autophagic flux by suppressing lysosomal acidification, which in turn enhanced the chemosensitivity of HCC cells to cisplatin (B142131). researchgate.net

Cell Cycle Arrest and Proliferation Inhibition: Chelidonieae alkaloids can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. Chelidonine has been observed to affect genes involved in key signaling pathways that regulate proliferation. mdpi.com Oridonin derivatives, another class of natural compounds, have been shown to cause cell cycle arrest at different phases, such as the G1 or G2/M phase, in various cancer cell lines. frontiersin.org Daurisoline has also been found to inhibit the proliferation of esophageal squamous cell carcinoma (ESCC) and other tumor cells. researchgate.net

Targeting Key Signaling Pathways: The anticancer activity of these alkaloids is often linked to their ability to target specific molecules in crucial signaling pathways. Daurisoline has been shown to be a dual inhibitor of MEK1 and MEK2, key kinases in the ERK1/2 signaling pathway, thereby suppressing ESCC growth. researchgate.net In another study, daurisoline was found to directly target Heat Shock Protein 90 (HSP90), leading to the destabilization of β-catenin and the suppression of lung cancer tumorigenesis. dntb.gov.ua In-silico studies also predict that daurisoline can act as an anti-HER2 candidate for breast cancer treatment. uinjkt.ac.id

The table below summarizes the preclinical anticancer activities and mechanisms of several relevant alkaloids.

| Alkaloid | Cancer Model | Key Mechanism(s) of Action | Reference |

|---|---|---|---|

| Daurisoline | Hepatocellular Carcinoma (HCC) | Inhibits autophagic flux by suppressing lysosomal acidification; enhances chemosensitivity to cisplatin. | researchgate.net |

| Daurisoline | Esophageal Squamous Cell Carcinoma (ESCC) | Acts as a dual inhibitor of MEK1 and MEK2, inactivating the ERK1/2 signaling pathway. | researchgate.net |

| Daurisoline | Lung Cancer | Directly targets HSP90, leading to β-catenin destabilization. | dntb.gov.ua |

| Daurisoline | Breast Cancer (In-silico) | Predicted to interact with and inhibit the HER2 receptor. | uinjkt.ac.id |

| Chelidonine | Melanoma | Induces apoptosis and affects genes in key signaling pathways (e.g., BRAF, NRAS, TP53). | mdpi.com |

| Sanguinarine | Colon Cancer (HT-29 cells) | Induces dose-dependent apoptosis. | researchgate.net |

| Sanguinarine, Palmatine, Berberine | General (In vitro) | Induce and stabilize G-quadruplex structures in telomeric DNA and c-myc sequences. | researchgate.net |

Structure Activity Relationship Sar Studies of O Diacetyldaurisoline and Its Analogs

Identification of Key Structural Features for G-Quadruplex Stabilization

Through comparative studies of various alkaloids, researchers have identified several key structural motifs that are critical for the effective stabilization of G-quadruplexes. researchgate.netnih.gov O-Diacetyldaurisoline and its analogs, such as daurisoline (B208671) and O-methyldauricine, have demonstrated a notable ability to stabilize these structures. researchgate.netnih.gov

The presence of an unsaturated ring C and extensive conjugated aromatic systems are paramount for enhancing the G-quadruplex stabilization ability of these ligands. researchgate.netnih.gov These features contribute to a larger, more planar structure that can effectively interact with the flat G-quartets of the G-quadruplex, primarily through π-π stacking interactions. frontiersin.org This type of interaction, where the aromatic rings of the ligand stack with the guanine (B1146940) bases, is a common and effective binding mode for many G-quadruplex ligands. frontiersin.orgresearchgate.net The planarity of the conjugated system allows for optimal orbital overlap, leading to a more stable ligand-quadruplex complex.

Role of Unsaturated Ring C and Conjugated Aromatic Systems

Rational Design and Synthesis of this compound Derivatives for Modulated Activity

The insights gained from SAR studies have paved the way for the rational design and synthesis of novel this compound derivatives with potentially enhanced or modulated activity. oncodesign-services.comnih.gov By systematically modifying the core structure, researchers aim to optimize the key features identified for G-quadruplex stabilization. oncodesign-services.com This involves strategies such as introducing or modifying substituents to enhance planarity, extend the conjugated system, or introduce strategically placed positive charges. nih.govnih.gov The goal is to develop new analogs with improved potency, selectivity for G-quadruplex DNA over duplex DNA, and better pharmacological profiles. oncodesign-services.comnih.gov The synthesis of such derivatives allows for a more detailed exploration of the SAR, leading to a deeper understanding of the molecular requirements for effective G-quadruplex recognition. oncodesign-services.com

| Compound Series | Key Structural Features | Observed Activity | Reference |

| Sanguinarine (B192314), Palmatine (B190311), Berberine (B55584) (S1) | Unsaturated ring C, N(+) positively charged centers, conjugated aromatic rings | Induce formation and increase stabilization of G-quadruplexes | researchgate.netnih.gov |

| Daurisoline, O-methyldauricine, this compound (S2) | Similar core structure to S1 but with variations | Showed stabilization ability for G-quadruplexes | researchgate.netnih.gov |

Computational SAR Methodologies

To accelerate the discovery and optimization of G-quadruplex ligands, computational methods are increasingly being employed. nih.gov These in silico techniques provide valuable insights into the interactions between ligands and their biological targets, guiding the design of new and more effective compounds. nih.gov

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For this compound and its analogs, QSAR models can be developed using experimental data on their G-quadruplex stabilization abilities. mdpi.com These models can then be used to predict the activity of newly designed derivatives before they are synthesized, saving time and resources. nih.gov By identifying the physicochemical properties that are most influential for activity, QSAR provides a quantitative framework for understanding the SAR. mdpi.com

Pharmacophore modeling is another powerful computational tool used in drug design. nih.govnih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov

Ligand-based pharmacophore models are developed by aligning a set of known active molecules and identifying the common chemical features responsible for their activity. ugm.ac.id This approach is useful when the 3D structure of the target is unknown. ugm.ac.id

Structure-based pharmacophore models are derived from the 3D structure of the ligand-target complex. mdpi.com This method identifies the key interaction points between the ligand and the target, providing a more detailed and accurate representation of the binding requirements. mdpi.com

Target Identification and Mechanistic Elucidation for O Diacetyldaurisoline

Methodologies for Molecular Target Identificationbiorxiv.orgmdpi.comnuvisan.com

The initial step in understanding a bioactive compound's therapeutic potential and mechanism of action is the identification and validation of its molecular targets. biorxiv.org This process can be approached through two primary paradigms: target-based discovery, which begins with a known protein, and phenotype-based discovery, which starts with an observed biological effect and works backward to find the causative target. bio-rad.com For natural products like O-Diacetyldaurisoline, a combination of direct biochemical methods, genetic interaction studies, and computational inference is often required to fully characterize on-target and off-target effects. mdpi.com

Chemical Proteomics Approachesmdpi.com

Chemical proteomics is a powerful discipline that utilizes specially designed chemical probes to investigate the interactions between small molecules and proteins on a proteome-wide scale. mdpi.comwikipedia.orgnih.gov This approach is instrumental in deconvoluting the targets of compounds identified through phenotypic screens. nih.govevotec.com

The strategies within chemical proteomics can be broadly categorized:

Affinity-Based Protein Profiling (AfBPP): This common method involves immobilizing a derivative of the small molecule (the "bait") onto a solid support, such as a bead. This bait is then used to "fish" for its binding partners from a cell lysate. The captured proteins are subsequently identified using mass spectrometry. nih.gov

Activity-Based Protein Profiling (ABPP): This technique employs probes that covalently bind to the active sites of specific enzyme families. It is particularly useful for mapping the interaction landscape of compounds that target enzymes, providing insights into their reactivity and selectivity across the proteome. evotec.com

These methods are invaluable for natural products, allowing for the identification of protein binding partners in live cells or lysates. nih.gov While specific chemical proteomics studies on this compound or Daurisoline (B208671) were not prominently featured in the reviewed literature, these techniques represent a cornerstone for the unbiased discovery of their cellular interactors.

Mass Spectrometry-Based Target Discoverythno.orgijimai.org

Mass spectrometry (MS) is a core analytical technology in drug target discovery, enabling the identification and quantification of proteins and their modifications with high sensitivity and specificity. ijimai.orgox.ac.uk In the context of target identification, MS is often coupled with separation techniques to analyze complex biological samples. Recent advancements have led to the development of label-free methods that detect target engagement by observing changes in a protein's physical properties upon ligand binding.

One such prominent label-free method is Drug Affinity Responsive Target Stability (DARTS) . The DARTS methodology operates on the principle that when a small molecule binds to its target protein, it often induces a conformational change that renders the protein more resistant to proteolysis (digestion by proteases). thno.org In a typical DARTS experiment, cell lysates are treated with the compound of interest and then subjected to limited proteolysis. Proteins that are stabilized by the compound are less digested and can be identified by comparing protein bands on a gel or through quantitative mass spectrometry. thno.org

Research on the parent compound, Daurisoline, has successfully employed the DARTS assay to identify Heat Shock Protein 90 (HSP90) as a direct molecular target. brieflands.comnih.gov Studies showed that in the presence of Daurisoline, HSP90 was protected from degradation, confirming a direct binding interaction. thno.orgbrieflands.com This was a crucial finding, as HSP90 is a molecular chaperone involved in the stability of numerous client proteins, many of which are implicated in cancer. brieflands.com

Table 1: Research Findings on Daurisoline Target Identification

| Compound | Identified Target | Identification/Validation Method | Key Finding | Reference |

|---|---|---|---|---|

| Daurisoline | Heat Shock Protein 90 (HSP90) | Drug Affinity Responsive Target Stability (DARTS) | Daurisoline directly binds to and stabilizes HSP90 against proteolysis. | thno.orgbrieflands.comnih.gov |

| Daurisoline | Heat Shock Protein 90 (HSP90) | Isothermal Titration Calorimetry (ITC) | Confirmation of direct binding and characterization of the thermodynamic interaction. | thno.orgnih.gov |

| Daurisoline | γ-Secretase / Notch Signaling Pathway | Network Pharmacology | Predicted and subsequently validated that Daurisoline inhibits the Notch pathway, a key regulator of cell fate. | biomolther.org |

Biophysical Techniques for Ligand-Target Binding Characterizationnih.govunivr.it

Biophysical methods are essential for both qualitatively identifying "hits" and quantitatively characterizing the binding parameters of a ligand-target interaction. nih.gov These techniques provide crucial data on binding affinity, kinetics, and thermodynamics. drugtargetreview.com

Commonly used biophysical techniques include:

Surface Plasmon Resonance (SPR): Measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time, providing kinetic data (association and dissociation rates). drugtargetreview.comelifesciences.org

MicroScale Thermophoresis (MST): Detects changes in the movement of molecules along a microscopic temperature gradient upon ligand binding to determine binding affinity. drugtargetreview.com

Isothermal Titration Calorimetry (ITC): Considered a gold-standard method, ITC directly measures the heat released or absorbed during a binding event. elifesciences.org By titrating a ligand into a solution containing the target protein, ITC can determine the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy.

In studies of Daurisoline, Isothermal Titration Calorimetry (ITC) was used to provide definitive, quantitative evidence of its direct interaction with HSP90, complementing the findings from the DARTS assay. thno.orgnih.gov This combined approach of using a discovery method like DARTS followed by a validation technique like ITC provides a high degree of confidence in target identification.

Computational Approaches for Target Predictionnih.govnih.gov

Computational, or in silico, methods have become indispensable in drug discovery, offering a rapid and cost-effective means to screen vast chemical libraries and predict potential drug-target interactions (DTIs). ijimai.orgnih.gov These approaches can be broadly categorized as either ligand-based, which rely on the principle that similar molecules have similar biological activities, or structure-based, which use the 3D structure of the protein target. frontiersin.org

Machine Learning Algorithms in Drug-Target Interaction Predictionnih.govmdpi.com

Machine learning (ML), a subset of artificial intelligence, has revolutionized DTI prediction. nih.govmdpi.com These algorithms learn from large datasets of known drug-target interactions to build predictive models that can identify novel interactions. ijimai.orgresearchgate.net The general workflow involves preprocessing drug and target data into feature vectors, training a model, and using it to make predictions. arxiv.org

Common Algorithms: Methods like Support Vector Machines (SVM), Random Forests, and increasingly, deep learning models like Graph Convolutional Networks, are applied to this problem. researchgate.netmdpi.com They can integrate diverse data sources, including chemical structures, protein sequences, and genomic information. mdpi.com

Network Pharmacology: This approach uses systems biology and computational analysis to construct and analyze networks of ingredient-target relationships. biomolther.org It is particularly useful for traditional medicines with multiple active components. Studies on Daurisoline have utilized network pharmacology to successfully predict its relationship with the Notch signaling pathway , a critical target in cancer therapy. biomolther.org

Virtual Screening and Ligand Docking for Binding Siteswikipedia.orgnih.gov

Structure-based virtual screening is a powerful computational technique that uses molecular docking to predict how a small molecule might bind to the 3D structure of a protein target. wikipedia.org

Molecular Docking: This process involves computationally placing a ligand into the binding site of a receptor and using a scoring function to estimate the strength of the interaction (binding affinity). mdpi.com It can predict the preferred binding pose and orientation of the ligand, providing insights that are crucial for lead optimization. mdpi.comnih.gov

Virtual Screening (VS): In VS, large libraries of compounds are docked against a target structure to filter and rank them, identifying a smaller, more promising subset for experimental testing. wikipedia.org

While specific docking studies for this compound were not found in the search results, this methodology represents a key computational tool for generating hypotheses about its potential binding modes within identified targets like HSP90 or proteins in the Notch pathway.

Elucidation of this compound's Precise Molecular Mechanism of Action

The precise molecular mechanism of action for this compound is primarily understood through its interaction with non-canonical DNA secondary structures known as G-quadruplexes (G4s). These structures are of significant interest in oncology as they are found in key regions of the human genome, including telomeres and the promoter regions of oncogenes such as c-myc. nih.gov The stabilization of these G4 structures can interfere with critical cellular processes like DNA replication and gene transcription, leading to the inhibition of cancer cell proliferation. nih.govwikipedia.org

Research into a series of natural alkaloids has identified this compound as a compound capable of interacting with and stabilizing G4-forming sequences. nih.govresearchgate.net Specifically, studies have focused on its effects on the G4 structure within the promoter region of the c-myc oncogene. nih.gov The c-myc gene is a proto-oncogene that plays a crucial role in regulating cell proliferation, and its overexpression is linked to a variety of malignant tumors. nih.govacs.org The formation of a G4 structure in the nuclease hypersensitivity element (NHE III1) of the c-myc promoter acts as a transcriptional silencer. nih.govnih.gov Therefore, small molecules that can bind to and stabilize this G4 structure are considered potential anticancer agents because they can downregulate c-myc expression. nih.govacs.org

A key study investigated the interaction of 11 natural alkaloids, categorized into two series (S1 and S2), with G4 structures formed by telomeric DNA and a c-myc promoter sequence (c-myc22). nih.govresearchgate.net this compound was included in the second series (S2) of these compounds. The research indicated that compounds in this series exhibited a similar ability to stabilize these G4 structures. researchgate.net While more detailed functional analyses, such as cell cycle arrest, were highlighted for compounds in the S1 series (sanguinarine and palmatine), the study affirmed the G4 stabilization potential of the S2 series, to which this compound belongs. nih.govresearchgate.net

The proposed mechanism involves the ligand (this compound) binding to the G4 structure, thereby enhancing its stability. nih.gov This stabilization makes it more difficult for the DNA to unwind and for transcription factors to access the promoter region, ultimately leading to the suppression of c-myc gene expression. nih.gov The interaction is thought to be influenced by structural features of the alkaloid molecules, such as conjugated aromatic rings, which can interact with the planar G-tetrads of the quadruplex structure. researchgate.net

Detailed Research Findings

The following table summarizes the findings from the comparative study of natural alkaloids, situating this compound within its chemical series and its observed effect on G-quadruplex stabilization.

| Compound Series | Compound Name | G-Quadruplex (G4) Stabilization Ability |

| S2 | Daurisoline | Similar to others in the S2 series |

| S2 | O-methyldauricine | Similar to others in the S2 series |

| S2 | This compound | Similar to others in the S2 series |

| S2 | Daurinoline | Similar to others in the S2 series |

| S2 | Dauricinoline | Similar to others in the S2 series |

| S2 | N,N′-dimethyldauricine iodide | Similar to others in the S2 series |

| S2 | N,N′-dimethyldaurisoline iodide | Similar to others in the S2 series |

| Data derived from a study on the interaction of 11 natural alkaloids with telomeric and c-myc22 G-quadruplexes. researchgate.net |

Further research has established the general principle that G4-targeting compounds can inhibit telomerase activity, which is crucial for maintaining telomere length in approximately 85% of cancers, and can also disrupt telomere capping, leading to apoptosis. nih.govwikipedia.org By stabilizing the G4 structure in the c-myc promoter, this compound is part of a class of molecules that can potentially halt tumor cell proliferation by suppressing a key oncogene. nih.gov

Preclinical Methodologies for Efficacy Investigations of O Diacetyldaurisoline

In Vitro Cellular Models for Activity Assessment

In vitro models are foundational in preclinical research, offering a controlled environment to study the direct effects of a compound on cells.

Cell line-based assays are a primary tool for initial screening and mechanistic studies of potential therapeutic agents. O-Diacetyldaurisoline has been evaluated using these systems to determine its biological activity. For instance, the compound was included in a transcription assay of c-myc in cancer cell lines, a common approach to investigate a compound's influence on oncogene expression. researchgate.net

Research into its parent compound, Daurisoline (B208671), provides further insight into the potential applications of its derivatives. Daurisoline has demonstrated anticancer effects across various cancer cell lines. In studies involving esophageal squamous cell carcinoma (ESCC) cell lines, such as KYSE150 and KYSE450, Daurisoline was investigated for its effects on cell growth and proliferation. researchgate.net Similarly, its activity has been explored in hepatocellular carcinoma (HCC) cells, where it was found to disrupt the autophagic flux and enhance the cytotoxic effects of cisplatin (B142131), a conventional chemotherapy drug. researchgate.net Further studies have implicated Daurisoline as a direct inhibitor of HSP90, leading to the destabilization of β-catenin, which suppresses tumorigenesis in lung cancer. dntb.gov.ua

| Compound | Cell Line(s) | Cancer Type | Observed Effect/Assay Type | Reference |

|---|---|---|---|---|

| This compound | Cancer cell lines | Not Specified | Transcription assay of c-myc | researchgate.net |

| Daurisoline | KYSE150, KYSE450 | Esophageal Squamous Cell Carcinoma (ESCC) | Inhibition of cell growth and proliferation | researchgate.net |

| Daurisoline | Hepatocellular Carcinoma (HCC) cells | Hepatocellular Carcinoma | Disturbance of autophagic flux; potentiation of cisplatin chemosensitivity | researchgate.net |

| Daurisoline | Lung cancer cells | Lung Cancer | HSP90 inhibition, destabilization of β-catenin | dntb.gov.ua |

Co-culture and 3D cell culture models offer a more physiologically relevant environment than traditional 2D monolayers by mimicking the complex cell-cell and cell-matrix interactions found in human tissues. stemcell.commdpi.com These advanced in vitro systems, which can be developed into spheroids or organoids, are valuable for studying tumor microenvironments, heterogeneity, and drug response. stemcell.commdpi.com However, based on available scientific literature, specific studies investigating the efficacy of this compound using co-culture or 3D cell culture models have not been documented.

Cell Line-Based Assays for Cellular Response

In Vivo Animal Models for Pharmacological Efficacy Studies

In vivo models are indispensable for evaluating the systemic pharmacological effects of a compound, including its efficacy and interaction with a whole, living organism. mdpi.com

Xenograft models, which involve the transplantation of human cancer cells or tissues into immunocompromised mice, are a cornerstone of in vivo cancer research. mdpi.comcrownbio.com These models allow for the assessment of a drug's antitumor activity in a living system. While specific xenograft studies for this compound are not detailed in published research, the parent compound Daurisoline has been evaluated using this approach. In a nude mouse xenograft model of hepatocellular carcinoma, the combination of Daurisoline and cisplatin was shown to significantly reduce tumor progression compared to cisplatin treatment alone, confirming the in vitro findings of enhanced chemosensitivity. researchgate.net

| Compound | Model Type | Cancer Type | Key Findings | Reference |

|---|---|---|---|---|

| Daurisoline | Nude mouse xenograft | Hepatocellular Carcinoma (HCC) | In combination with cisplatin, significantly reduced tumor progression. | researchgate.net |

Genetically Engineered Mouse Models (GEMMs) are created to carry specific genetic mutations that lead to the spontaneous development of tumors in a manner that closely mimics human disease, within the context of a fully functional immune system. nih.govbiorxiv.org This makes them powerful tools for studying tumor initiation, progression, and response to therapy. At present, there is no available research documenting the use of GEMMs for the pharmacological efficacy studies of this compound.

Patient-derived xenograft (PDX) models involve the direct implantation of fresh tumor tissue from a patient into an immunodeficient mouse. nih.govwikipedia.org These models are considered highly relevant for translational research because they maintain the histopathological and genetic characteristics of the original human tumor. nih.govcrownbio.com The efficacy of the parent compound, Daurisoline, has been investigated in an ESCC patient-derived xenograft model, where it was studied for its ability to suppress tumor growth. researchgate.net This application underscores the potential for using such advanced models to evaluate the clinical potential of Daurisoline derivatives like this compound in a personalized medicine context. mdpi.com

Genetically Engineered Mouse Models for Disease Recapitulation

The preclinical evaluation of novel therapeutic candidates, such as this compound, is a critical phase in drug development that aims to establish preliminary efficacy and understand the compound's biological activity before human trials. This process relies on meticulously designed experiments that are robust, reproducible, and translatable. For this compound, a derivative of the bisbenzylisoquinoline alkaloid daurisoline, these investigations would be guided by its potential mechanisms of action, such as its interaction with G-quadruplex DNA, which is associated with tumorigenesis. researchgate.net

Experimental Design Principles for Robust Preclinical Research

Robust preclinical research is founded on experimental designs that are logical, systematic, and aimed at producing unbiased and low-variation results. who.int The primary goal is to create a framework that can reliably detect biologically significant effects of the compound being tested. When investigating the efficacy of this compound, particularly in an oncology setting, several experimental design principles are paramount.

In Vitro Studies: Initial efficacy testing typically begins with in vitro assays using cancer cell lines. For this compound, this would involve selecting cell lines known to be sensitive to agents that target its proposed mechanism, such as those with high telomerase activity or specific oncogene expressions like c-myc. researchgate.net Key in vitro experiments would include:

Cell Viability and Proliferation Assays: To determine the concentration-dependent effects of this compound on cancer cell growth.

Apoptosis and Cell Cycle Analysis: To understand if the compound induces programmed cell death or halts cell cycle progression. researchgate.net

Mechanism-Specific Assays: Given the finding that this compound can stabilize G-quadruplex structures, specific assays to confirm this mechanism in a cellular context would be essential. researchgate.net

In Vivo Models: Following promising in vitro results, efficacy is assessed in living organisms. The choice of animal model is critical and often includes immunodeficient mice for xenograft studies, where human tumor cells are implanted. creative-animodel.comspringermedizin.de For this compound, relevant in vivo models could include:

Cell Line-Derived Xenografts (CDX): Where established cancer cell lines are injected subcutaneously or orthotopically into mice. creative-animodel.compharmaron.com This allows for the assessment of tumor growth inhibition in a living system.

Patient-Derived Xenografts (PDX): These models involve implanting tumor tissue from a human patient directly into an immunodeficient mouse. springermedizin.de PDX models are considered more clinically relevant as they better retain the heterogeneity of the original tumor. springermedizin.de

Minimization of Bias and Replication Strategies

To ensure the validity and reproducibility of preclinical findings, it is crucial to implement strategies that minimize bias. who.int Bias can be introduced at various stages of an experiment, from study design to data analysis. Key strategies include:

Randomization: Animals should be randomly assigned to treatment and control groups to prevent systematic differences between the groups. mdpi.com

Blinding: The researchers assessing the outcomes (e.g., measuring tumor size) should be unaware of which treatment each animal has received to prevent observer bias. mdpi.com

Inclusion/Exclusion Criteria: Pre-defined criteria for including or excluding animals from a study should be established and reported. mdpi.com

Replication is another cornerstone of robust preclinical research. It involves repeating an experiment to confirm the original findings. For this compound, this could involve:

Internal Replication: Repeating the experiment within the same laboratory to ensure the results are consistent.

External Replication: Having the experiment conducted by an independent laboratory to verify the findings. This significantly strengthens the evidence for the compound's efficacy.

The table below summarizes key strategies for minimizing bias and ensuring replication in preclinical studies of this compound.

| Strategy | Description | Rationale for this compound Studies |

| Randomization | Allocation of experimental subjects to treatment groups by chance. | Ensures that any differences in tumor growth or other outcomes are due to the treatment and not pre-existing variations in the animals. |

| Blinding | Concealing the group allocation from individuals involved in the experiment and/or analysis. | Prevents conscious or unconscious bias in measurements, such as tumor volume assessment. |

| Sample Size Calculation | Determining the appropriate number of subjects per group to detect a statistically significant effect. | Provides adequate statistical power to draw meaningful conclusions about the efficacy of this compound. |

| Independent Replication | Repeating the key efficacy experiments in a different laboratory or by a different research group. | Confirms the robustness and generalizability of the findings on this compound's anti-tumor activity. |

Assessment of Pharmacodynamic Engagement in Preclinical Models

Pharmacodynamic (PD) biomarkers are molecular indicators that demonstrate a drug has reached its target and is having a biological effect. thieme-connect.comfrontiersin.org Assessing pharmacodynamic engagement is crucial to link drug exposure to the therapeutic response and to optimize dosing schedules. thieme-connect.com For this compound, the selection of PD biomarkers would be driven by its proposed mechanism of action.

Given that this compound, like other bisbenzylisoquinoline alkaloids, may have multiple cellular effects, a panel of PD markers might be necessary. Based on research on related compounds and potential mechanisms, the following could be considered:

Target Engagement Markers: If this compound is confirmed to bind to G-quadruplex DNA, assays could be developed to measure the stabilization of these structures in tumor tissue from treated animals.

Downstream Pathway Modulation: Since related compounds like daurisoline affect signaling pathways such as PI3K/AKT/mTOR, measuring the phosphorylation status of key proteins in this pathway (e.g., p-AKT, p-S6) in tumor samples could serve as a PD biomarker. who.int

Markers of Apoptosis: An increase in markers of programmed cell death, such as cleaved caspase-3, in tumor tissue following treatment would provide evidence of the compound's cytotoxic effect.

These PD assessments would typically be conducted on tumor biopsies or whole tumors collected from animals at various time points after treatment. The table below outlines potential pharmacodynamic assays for this compound.

| Assay Type | Biomarker | Sample Type | Purpose |

| Immunohistochemistry (IHC) | Cleaved Caspase-3, Ki-67 | Tumor Tissue | To assess induction of apoptosis and inhibition of proliferation. |

| Western Blot / ELISA | p-AKT, p-mTOR, p-S6 | Tumor Lysates | To measure the inhibition of key cell survival and growth pathways. |

| G-Quadruplex Stability Assay | G-quadruplex DNA | Tumor DNA | To confirm target engagement and stabilization of G-quadruplex structures. |

| Gene Expression Analysis (qPCR/RNA-seq) | Genes regulated by c-myc | Tumor RNA | To evaluate the downstream effects of potential c-myc G-quadruplex targeting. |

By integrating these robust experimental design principles, bias minimization strategies, and thorough pharmacodynamic assessments, a comprehensive preclinical data package can be generated to support the further development of this compound as a potential therapeutic agent.

Computational Approaches in O Diacetyldaurisoline Research

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as O-Diacetyldaurisoline, and its target protein. nih.govtanaffosjournal.ir Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govmdpi.com This method is crucial in the early stages of drug design for predicting the binding modes of small molecules and for virtual screening of large compound libraries. nih.govnih.gov

MD simulations provide a more dynamic view of the ligand-target interaction by simulating the movement of atoms over time. tanaffosjournal.irfrontiersin.org This allows for the assessment of the stability of the docked complex and a more detailed calculation of binding energies. nih.govfrontiersin.org The combination of docking and MD simulations offers a robust approach to understanding the intricacies of ligand-target binding. nih.gov

In the context of this compound, these techniques can be applied to understand its binding affinity and mechanism of action against various biological targets. For instance, a study on alkaloids binding to the human survivin promoter, which contains a G-quadruplex structure, included this compound in its investigation. researchgate.net Such studies often employ molecular docking to predict how ligands fit into the binding site and MD simulations to observe the stability and dynamics of these interactions over time. acs.org

The process typically involves:

Preparation of the protein and ligand structures: This includes obtaining the 3D structure of the target protein, often from databases like the Protein Data Bank (PDB), and generating a 3D model of the ligand.